2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-MESITYL-2(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ETHANONE is a complex organic compound with the molecular formula C18H23N3OS and a molecular weight of 329.468.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-MESITYL-2(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ETHANONE typically involves the reaction of mesityl derivatives with triazoloazepine intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of Lewis acids or N-heterocyclic carbene catalysts can be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound more efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-MESITYL-2(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, N-heterocyclic carbene catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-MESITYL-2(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ETHANONE has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-MESITYL-2(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ETHANONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-METHOXYPHENYL)-2-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLSULFANYL)ETHANONE
- N-(4-METHOXYPHENYL)-2-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLSULFANYL)ACETAMIDE
- 1-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ACETONE
Uniqueness
1-MESITYL-2(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ETHANONE is unique due to its mesityl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H23N3OS |
---|---|
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C18H23N3OS/c1-12-9-13(2)17(14(3)10-12)15(22)11-23-18-19-16-7-5-4-6-8-21(16)20-18/h9-10H,4-8,11H2,1-3H3 |
InChI-Schlüssel |
CQGXTIVBTHYLOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN3CCCCCC3=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.